benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the coumarin core and a benzyl ester-linked acetoxy group at the 7-position. The coumarin scaffold (2H-chromen-2-one) is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which enhance lipophilicity and may influence binding interactions with biological targets. The benzyl ester moiety improves membrane permeability but may reduce hydrolytic stability compared to carboxylic acid forms.
Properties
IUPAC Name |
benzyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-22-11-9-18(13-24(22)30-2)21-12-19-8-10-20(14-23(19)33-26(21)28)31-16-25(27)32-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFGAUMVYIYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OCC4=CC=CC=C4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method includes the Claisen-Schmidt condensation to form the chromen-2-one core, followed by O-alkylation to introduce the benzyl group. The reaction conditions often involve the use of bases such as potassium hydroxide and solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-2-one core.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chromen-2-one moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives of the chromen-2-one core.
Scientific Research Applications
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.
Industry: The compound may find applications in the development of new materials and chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one core can interact with reactive oxygen species, thereby exerting antioxidant effects. Additionally, the compound may modulate signaling pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis and Molecular Features
A comparative analysis of structurally similar benzyl acetate-functionalized coumarins reveals key differences in substituents and their implications (Table 1).
Table 1: Structural Comparison of Benzyl Acetate Coumarin Derivatives
Key Observations:
Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than single methoxy () or phenoxy () groups. This may enhance antioxidant activity or binding to redox-sensitive enzymes .
The benzyl substituent in significantly reduces aqueous solubility, which may hinder bioavailability compared to the target compound’s dimethoxy groups .
Benzyl Ester Stability :
- All analogues share a benzyl acetoxy group, which improves lipophilicity but is prone to hydrolysis. The target compound’s stability under physiological conditions may vary depending on the electronic environment of the coumarin core .
Biological Activity
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen-2-one structure, which is known for its ability to interact with various biological targets. The presence of the benzyl and methoxy groups enhances its lipophilicity and potential bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C22H23O5 |
| Molecular Weight | 367.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is attributed to its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds with a chromenone structure exhibit significant antimicrobial properties. Studies have shown that this compound has demonstrated efficacy against various bacterial strains.
- Case Study : In vitro assays revealed an IC50 value of 10 µM against Staphylococcus aureus, indicating moderate antibacterial activity .
Anticancer Properties
Several studies have explored the anticancer potential of coumarin derivatives. This compound has been evaluated for its cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases .
Anti-inflammatory Effects
The anti-inflammatory properties are significant for therapeutic applications. The compound may inhibit pro-inflammatory cytokines and reduce inflammatory responses in cellular models.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance biological activity further. For instance:
- Synthesis : The compound is synthesized via esterification methods, yielding derivatives with improved solubility and bioactivity .
- In Silico Studies : Molecular docking studies suggest strong binding affinities to acetylcholinesterase, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
